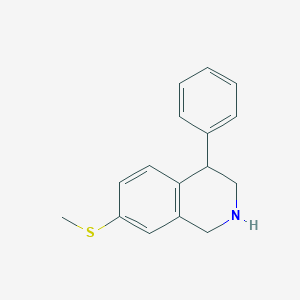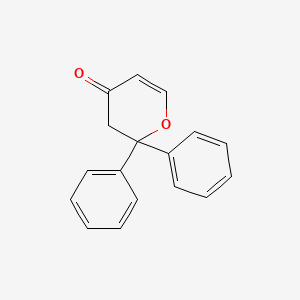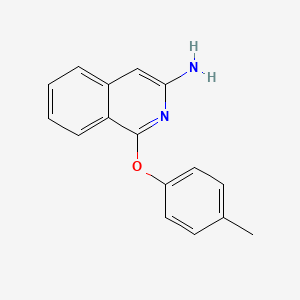
1-(4-Methylphenoxy)isoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyloxy)isoquinolin-3-amine is a chemical compound with the molecular formula C16H14N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyloxy)isoquinolin-3-amine typically involves the reaction of isoquinoline derivatives with p-tolyl compounds. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are coupled with aryl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 1-(p-Tolyloxy)isoquinolin-3-amine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tolyloxy)isoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(p-Tolyloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they can inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A structurally related compound with similar biological activities.
Isoquinoline: The parent compound of 1-(p-Tolyloxy)isoquinolin-3-amine.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Uniqueness
1-(p-Tolyloxy)isoquinolin-3-amine is unique due to the presence of the p-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its parent compounds .
Propiedades
Número CAS |
106051-96-1 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(4-methylphenoxy)isoquinolin-3-amine |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)19-16-14-5-3-2-4-12(14)10-15(17)18-16/h2-10H,1H3,(H2,17,18) |
Clave InChI |
MVFWOZCFGYZBGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



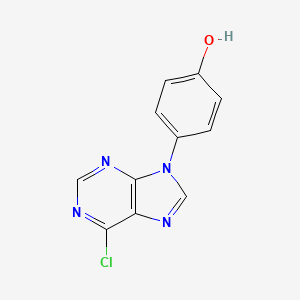
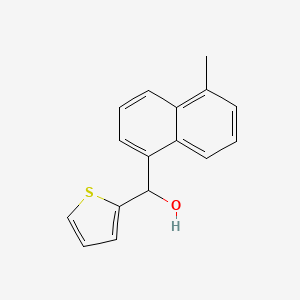


![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)


